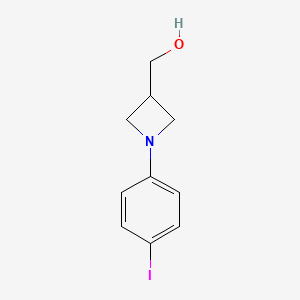
5-Bromo-2-(2,2,2-trifluoroethyl)isoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2,2,2-trifluoroethyl)isoindoline: is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of bromine and trifluoroethyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2,2-trifluoroethyl)isoindoline typically involves the reaction of isoindoline derivatives with brominating agents and trifluoroethylating agents. One common method is the bromination of 2-(2,2,2-trifluoroethyl)isoindoline using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2,2,2-trifluoroethyl)isoindoline can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted isoindoline derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding isoindoline-1,3-dione derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed:
- Substituted isoindoline derivatives
- Isoindoline-1,3-dione derivatives
- Amine derivatives
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(2,2,2-trifluoroethyl)isoindoline is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of bromine and trifluoroethyl groups on biological systems. It can serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of new drugs. Its unique structure can be exploited to design molecules with specific biological activities, such as anti-inflammatory, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethyl)isoindoline involves its interaction with molecular targets in biological systems. The bromine and trifluoroethyl groups can influence the compound’s binding affinity to specific receptors or enzymes. For example, the compound may interact with dopamine receptors, modulating their activity and leading to potential therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
- 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- Isoindoline-1,3-dione derivatives
Uniqueness: 5-Bromo-2-(2,2,2-trifluoroethyl)isoindoline stands out due to the presence of both bromine and trifluoroethyl groups, which impart unique chemical and biological properties. Compared to similar compounds, it offers a distinct combination of reactivity and stability, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H9BrF3N |
|---|---|
Peso molecular |
280.08 g/mol |
Nombre IUPAC |
5-bromo-2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C10H9BrF3N/c11-9-2-1-7-4-15(5-8(7)3-9)6-10(12,13)14/h1-3H,4-6H2 |
Clave InChI |
HZQWVIWHZBWHJJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1CC(F)(F)F)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)









![4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol](/img/structure/B13976270.png)


